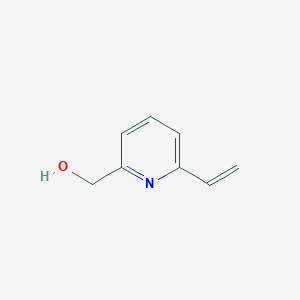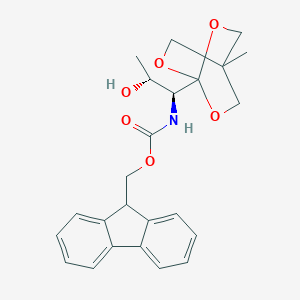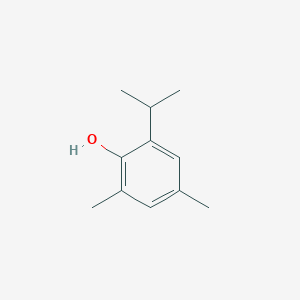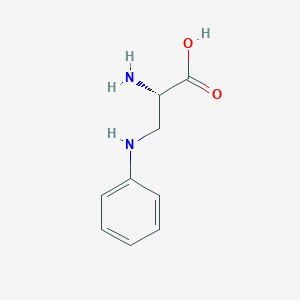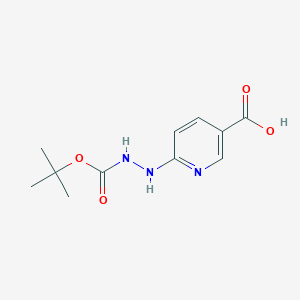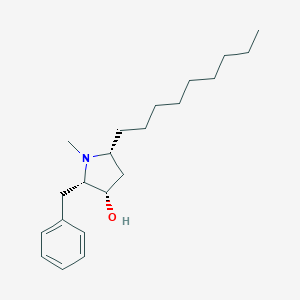
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol, also known as BNMP, is a chemical compound with potential applications in scientific research. BNMP is a chiral molecule that has been synthesized using various methods, including asymmetric synthesis and resolution.
Wirkmechanismus
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol modulates the activity of GABA-A receptors by binding to a specific site on the receptor. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. When GABA binds to the receptor, chloride ions enter the neuron, leading to hyperpolarization and a decrease in neuronal excitability. This compound enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA, leading to an increase in chloride ion influx and hyperpolarization.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and anticonvulsant effects in animal models. These effects are likely due to the modulation of GABA-A receptor activity. This compound has also been shown to have sedative effects, which may be related to its ability to enhance GABA-A receptor activity. Additionally, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has several advantages for use in lab experiments. It is a chiral molecule that can be synthesized using various methods, allowing for the production of both enantiomers. This compound has been shown to have specific effects on GABA-A receptors, making it a useful tool for studying the role of these receptors in neuronal excitability. However, this compound has limitations as well. It has low solubility in aqueous solutions, which can make it difficult to administer in experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on (2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of the safety and efficacy of this compound in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound on GABA-A receptors. Finally, the potential therapeutic applications of this compound for the treatment of anxiety disorders and epilepsy should be explored further.
In conclusion, this compound is a chiral molecule that has potential applications in scientific research, particularly in the field of neuroscience. This compound modulates the activity of GABA-A receptors, leading to anxiolytic, anticonvulsant, and sedative effects. While this compound has several advantages for use in lab experiments, it also has limitations, including low solubility and limited understanding of its safety and efficacy in humans. Future research on this compound should focus on developing more efficient synthesis methods, investigating its safety and efficacy in humans, and exploring its potential therapeutic applications.
Synthesemethoden
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol can be synthesized using various methods, including asymmetric synthesis and resolution. Asymmetric synthesis involves the use of chiral reagents or catalysts to produce chiral molecules. Resolution involves the separation of racemic mixtures of chiral molecules into their individual enantiomers. This compound has been synthesized using both of these methods, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models. These findings suggest that this compound may have therapeutic potential for the treatment of anxiety disorders and epilepsy.
Eigenschaften
CAS-Nummer |
125356-66-3 |
|---|---|
Molekularformel |
C21H35NO |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
(2S,3S,5R)-2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol |
InChI |
InChI=1S/C21H35NO/c1-3-4-5-6-7-8-12-15-19-17-21(23)20(22(19)2)16-18-13-10-9-11-14-18/h9-11,13-14,19-21,23H,3-8,12,15-17H2,1-2H3/t19-,20+,21+/m1/s1 |
InChI-Schlüssel |
GBCXKHLKJHRTAB-HKBOAZHASA-N |
Isomerische SMILES |
CCCCCCCCC[C@@H]1C[C@@H]([C@@H](N1C)CC2=CC=CC=C2)O |
SMILES |
CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O |
Kanonische SMILES |
CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O |
Synonyme |
(+)-preussin L 657398 L-657,398 preussin preussin, (+)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
